![molecular formula C10H15N3O B2687733 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine CAS No. 2202093-31-8](/img/structure/B2687733.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine” is a compound with the molecular formula C10H15N3O and a molecular weight of 193.25. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis of Pyrimidine Derivatives
A study by Gazizov et al. (2015) describes the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols to form 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. This process highlights a simple one-step procedure for producing compounds related to 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine (Gazizov et al., 2015).
Antiviral Activity of Pyrimidine Derivatives
Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with various substitutions, demonstrating significant inhibition of retrovirus replication in cell culture. This research highlights the potential of pyrimidine derivatives in antiviral applications (Hocková et al., 2003).
Inhibitors of Mild Steel Corrosion
Yadav et al. (2015) explored new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, as inhibitors against mild steel corrosion in acidic medium. This suggests potential industrial applications for pyrimidine derivatives in corrosion prevention (Yadav et al., 2015).
Fluorescent Probe for RNA Structure
Tinsley and Walter (2006) described Pyrrolo-C, a fluorescent analog of cytidine, as a potential site-specific probe for RNA structure and dynamics. Its structural relation to pyrimidines underscores the versatility of pyrimidine derivatives in biochemical research (Tinsley & Walter, 2006).
Synthesis of Pyrimidine-Based HIV-1 Protease Inhibitors
Zhu et al. (2019) reported on the development of potent HIV-1 protease inhibitors featuring pyrimidine bases. These compounds displayed significant enzyme inhibitory and antiviral activity, illustrating the therapeutic potential of pyrimidine derivatives (Zhu et al., 2019).
Orientations Futures
The future directions for research on “2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to have a wide range of biological activities .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways .
Result of Action
Compounds with similar structures have been reported to have various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine .
Propriétés
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-2-4-9(13)8-14-10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJJZYWBIJGJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)
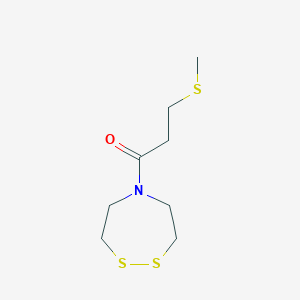
![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
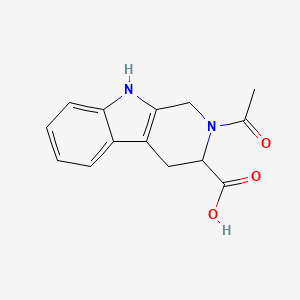

![1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B2687659.png)
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)
![2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687662.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)
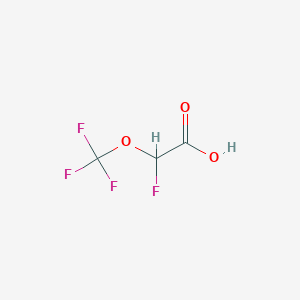
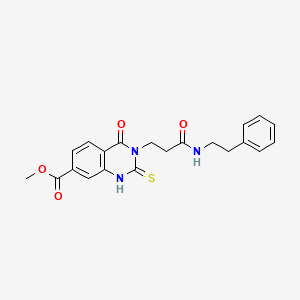
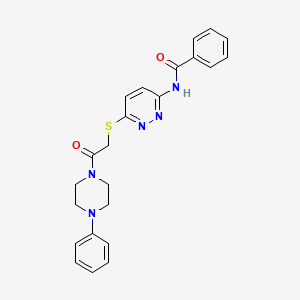
![3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2687673.png)
